Cas no 1361882-15-6 (3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl)

3,5-ジクロロ-2'-フルオロ-4'-メチル-ビフェニルは、高度に特殊化されたビフェニル誘導体であり、有機合成中間体として重要な役割を果たします。この化合物は、2つの塩素原子と1つのフッ素原子、およびメチル基が選択的に導入された構造を持ち、医薬品や農薬の合成において高い反応性と位置選択性を発揮します。特に、パラ位のメチル基とオルト位のフッ素原子が分子の電子特性を調整し、求電子置換反応やカップリング反応に適した特性を示します。その高い純度と安定性から、精密有機合成における信頼性の高い構築ブロックとして利用されています。

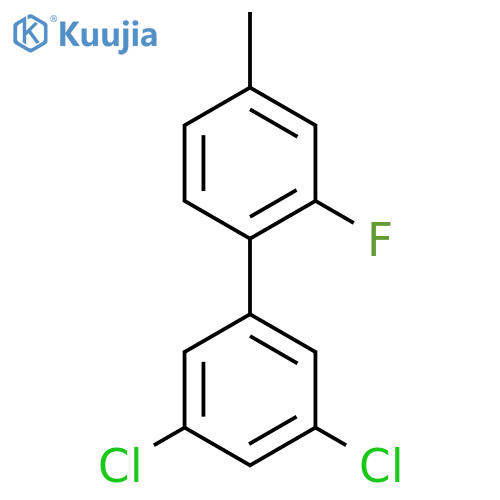

1361882-15-6 structure

商品名:3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl

CAS番号:1361882-15-6

MF:C13H9Cl2F

メガワット:255.114965200424

CID:4996498

3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl 化学的及び物理的性質

名前と識別子

-

- 3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl

-

- インチ: 1S/C13H9Cl2F/c1-8-2-3-12(13(16)4-8)9-5-10(14)7-11(15)6-9/h2-7H,1H3

- InChIKey: RRUFJZIIJMYGQB-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1)C1C=CC(C)=CC=1F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 224

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 0

3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011004734-500mg |

3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl |

1361882-15-6 | 97% | 500mg |

806.85 USD | 2021-07-05 | |

| Alichem | A011004734-1g |

3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl |

1361882-15-6 | 97% | 1g |

1,460.20 USD | 2021-07-05 | |

| Alichem | A011004734-250mg |

3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl |

1361882-15-6 | 97% | 250mg |

475.20 USD | 2021-07-05 |

3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1361882-15-6 (3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl) 関連製品

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬